molecular formula C11H16Cl4N2 B8774180 1-(2,3-Dichlorobenzyl)piperazine dihydrochloride

1-(2,3-Dichlorobenzyl)piperazine dihydrochloride

Cat. No.: B8774180
M. Wt: 318.1 g/mol
InChI Key: KLJOQHAOWBAJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dichlorobenzyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C11H16Cl4N2 and its molecular weight is 318.1 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16Cl4N2

Molecular Weight

318.1 g/mol

IUPAC Name

1-[(2,3-dichlorophenyl)methyl]piperazine;dihydrochloride

InChI

InChI=1S/C11H14Cl2N2.2ClH/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15;;/h1-3,14H,4-8H2;2*1H

InChI Key

KLJOQHAOWBAJAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C(=CC=C2)Cl)Cl.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-[(tert-butyloxycarbonyl]-N′-(2,3-dichlorobenzyl)piperazine [Intermediate 3, (8.25 g, 24 mmol)] in MeOH (200 mL) was added concentrated aqueous HCl solution (15 mL) slowly in portions. The reaction was stirred overnight and the first crop of product crystallized out. The reaction mixture was filtered and the filter cake was rinsed with Et2O to afford a white crystalline solid (4.1 g). The filtrate was concentrated to about ⅓ of the original volume and a second crop of crystalline product was collected by filtration (2.9 g). The combined yield of the title product was 92%. 1H NMR (DMSO-d6) δ 9.81 (br, 2H), 7.87 (d, J=7.5 Hz, 1H), 7.75 (d, J=8.0 Hz), 7.47 (t, J=7.9 Hz), 4.45 (s, 2H), 3.40 (s, 4H), 3.16 (s, 1H); 13C NMR (DMSO-d6) δ 133.0, 132.6, 132.5, 131.9, 128.7, 56.9, 48.2, 40.6; MS Calcd for [C11H14Cl2N2+H]+: 245. found: 245.
Name
(tert-butyloxycarbonyl]-N′-(2,3-dichlorobenzyl)piperazine
Quantity
8.25 g
Type
reactant
Reaction Step One
Name
Intermediate 3
Quantity
8.25 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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